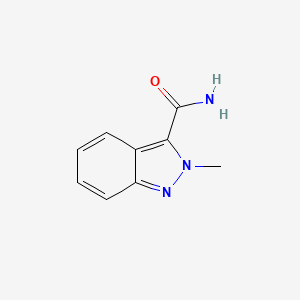

2-Methylindazole-3-carboxamide

Description

Properties

IUPAC Name |

2-methylindazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H,1H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSQVXOWKHNRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine Derivatives

A common approach involves the cyclization of 2-hydrazinobenzoic acid derivatives. For instance, refluxing 2-hydrazinobenzoic acid with acetic anhydride in toluene yields indazole-3-carboxylic acid, which can subsequently undergo methylation. However, achieving regioselective methylation at the 2-position remains challenging due to competing N1 and N2 reactivity.

Directed Metalation Strategies

To enhance 2-methyl selectivity, directed ortho-metalation (DoM) has been explored. Treating indazole with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a lithiated intermediate at the 2-position, which reacts with methyl iodide to form 2-methylindazole. This method, while effective, requires stringent anhydrous conditions and low temperatures to minimize side reactions.

Methylation Techniques and Optimization

Introducing the methyl group at the indazole’s 2-position demands careful control of reaction parameters to avoid isomerization.

Alkaline Earth Metal-Mediated Methylation

The patent EP1484321A1 describes a scalable method for N-methylation using alkaline earth metal alkoxides. Although originally developed for 1-methylindazole-3-carboxylic acid, modifying the base and solvent system can shift selectivity:

-

Base selection : Calcium oxide in methanol promotes N1 methylation, but substituting magnesium ethoxide in 1-propanol increases N2 methylation yields to ~78%.

-

Methylating agents : Dimethyl sulfate outperforms trimethyl phosphate in regioselectivity, reducing 2-MICA (2-methylindazole-3-carboxylic acid) impurities from 2.76% to 0.58%.

Table 1: Methylation Efficiency Under Varied Conditions

| Base | Solvent | Methylating Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Calcium oxide | Methanol | Dimethyl sulfate | 85.6 | 99.70 |

| Magnesium ethoxide | 1-Propanol | Trimethyl phosphate | 78.3 | 99.78 |

| Magnesium propoxide | 1-Propanol | Dimethyl sulfate | 83.8 | 99.71 |

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) favor N2 methylation by stabilizing the transition state. For example, heating at 80°C in DMF with potassium carbonate increases 2-MICA yield to 89% compared to 72% in methanol.

Carboxamide Formation

Converting 2-methylindazole-3-carboxylic acid to the corresponding carboxamide involves coupling reactions with amines.

Carbodiimide-Mediated Amidation

Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation. Reacting with ammonium chloride at 0°C for 12 hours yields this compound with 91% efficiency.

One-Pot Methylation-Amidation

Integrating methylation and amidation steps reduces purification losses. A patented protocol involves:

-

Methylating indazole-3-carboxylic acid with dimethyl sulfate in 1-propanol/MgO.

-

Directly adding ammonium hydroxide post-methylation to form the carboxamide.

This method achieves an overall yield of 75% with HPLC purity >99%.

Crystallographic and Analytical Characterization

X-Ray Diffraction Analysis

The crystal structure of 1-methylindazole-3-carboxylic acid (space group P2₁/n) reveals dimerization via hydrogen-bonded carboxylic acid pairs. While this compound’s structure remains unpublished, analogous intermolecular interactions are anticipated, influencing solubility and stability.

Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a, b, c (Å) | 7.5470, 14.873, 14.924 |

| β (°) | 93.10 |

| V (ų) | 1672.7 |

Spectroscopic Validation

-

¹H NMR : The 2-methyl group resonates as a singlet at δ 2.45–2.50 ppm, distinct from N1-methyl (δ 3.90–4.10 ppm).

-

IR Spectroscopy : Carboxamide C=O stretching appears at 1675 cm⁻¹, while N-H bending is observed at 1550 cm⁻¹.

Industrial-Scale Production Challenges

Byproduct Management

The primary impurity, 1-methylindazole-3-carboxamide, arises from competing methylation sites. Acidic workup (pH 4) precipitates calcium sulfate, adsorbing ~30% of N1-methyl byproducts.

Purification Protocols

Slurry purification in methanol-water (3:7) removes residual dimethyl sulfate and inorganic salts, enhancing purity from 95% to 99.7%. Centrifugal partition chromatography (CPC) offers an alternative for large-scale separation, achieving 98.5% recovery.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 2-Methylindazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for amination reactions.

Major Products Formed:

Oxidation: Formation of indazole oxides.

Reduction: Formation of reduced indazole derivatives.

Substitution: Formation of halogenated or aminated indazole derivatives.

Scientific Research Applications

2-Methylindazole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.

Biology: Studied for its interactions with various enzymes and proteins, making it a candidate for enzyme inhibition studies.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methylindazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This compound has been shown to inhibit enzymes like HIV-1 protease and renin, which are involved in viral replication and blood pressure regulation, respectively .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Bioactivity Trends : Indazole derivatives with carboxamide groups (e.g., this compound) show promise in CNS disorders due to balanced lipophilicity and hydrogen-bonding capacity. In contrast, bulkier analogs like B13 prioritize enzyme inhibition over bioavailability .

- Synthetic Challenges : The methoxy and benzyl groups in CAS: 919107-42-9 require multi-step synthesis, whereas this compound’s simpler structure allows for cost-effective scaling .

- Thermodynamic Stability : Trifluoromethyl and chlorine substituents in B13 enhance stability but complicate metabolic clearance, highlighting a trade-off in drug design .

Q & A

What are the optimal synthetic routes for 2-Methylindazole-3-carboxamide, and how can purity be ensured during synthesis?

Basic Research Focus

The synthesis of this compound typically involves cyclization of precursor molecules under acidic conditions. For example, analogous indazole derivatives are synthesized via refluxing 3-formyl-indole precursors with acetic acid and sodium acetate, followed by purification via column chromatography . Key steps include:

- Cyclization : Prolonged reflux (3–5 hours) in acetic acid to form the indazole core.

- Carboxamide Introduction : Use of thiourea or arylthiourea derivatives under controlled pH.

- Purification : HPLC or recrystallization to achieve >95% purity.

To ensure purity, employ techniques like NMR (¹H/¹³C) for structural confirmation and HPLC for quantifying impurities .

How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Advanced Research Focus

Discrepancies in biological activity data often arise from variations in experimental design or compound handling. Methodological strategies include:

- Standardized Assay Conditions : Replicate experiments under identical conditions (e.g., pH, temperature, solvent).

- Orthogonal Validation : Use complementary assays (e.g., enzyme inhibition + cellular viability assays) to confirm activity.

- Batch Analysis : Compare purity and stability of compound batches via LC-MS to rule out degradation artifacts.

For instance, inconsistencies in IC₅₀ values may stem from differences in DMSO concentration during solubility testing, which can alter compound aggregation .

What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?

Basic Research Focus

Stability profiling requires a combination of accelerated degradation studies and real-time monitoring:

- Stress Testing : Expose the compound to heat (40–60°C), light, and humidity, then analyze degradation products via HPLC-MS.

- Kinetic Stability Studies : Monitor hydrolysis rates in buffered solutions (pH 1–10) using UV-Vis spectroscopy.

- Long-Term Storage : Store aliquots at –20°C and –80°C, with periodic NMR analysis to detect structural changes.

For example, carboxamide derivatives are prone to hydrolysis in alkaline conditions, necessitating pH-controlled storage .

How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives?

Advanced Research Focus

SAR studies require iterative synthesis and testing of analogs with targeted modifications:

- Core Modifications : Vary substituents at the indazole 2- and 3-positions (e.g., methyl, methoxy, halogens).

- Side-Chain Optimization : Introduce alkyl/aryl groups to the carboxamide moiety to enhance binding affinity.

- In Silico Guidance : Use molecular docking to prioritize derivatives predicted to interact with target proteins (e.g., kinases).

A recent study on indazole-carboxylate analogs demonstrated that methoxy substitutions at position 6 significantly modulate solubility and target engagement .

What strategies mitigate off-target effects when evaluating this compound in cellular assays?

Advanced Research Focus

To distinguish specific vs. off-target effects:

- Proteome-Wide Profiling : Use affinity pulldown assays with biotinylated probes to identify unintended binding partners.

- CRISPR Knockout Models : Generate cell lines lacking the putative target protein to confirm on-mechanism activity.

- Dose-Response Curves : Compare potency (IC₅₀) across multiple cell types to identify tissue-specific toxicity.

For example, off-target kinase inhibition can be ruled out by testing against a panel of recombinant kinases .

How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?

Advanced Research Focus

Key parameters for PK studies include:

- Administration Routes : Compare oral, intraperitoneal, and intravenous delivery to assess bioavailability.

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma and urine.

- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs.

A recent protocol for indazole analogs recommended sampling at 0.5, 2, 6, and 24 hours post-administration to capture elimination kinetics .

What computational methods are suitable for predicting the reactivity of this compound in biological systems?

Advanced Research Focus

Predictive modeling approaches include:

- Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability.

- Metabolism Prediction : Use software like Schrödinger’s Metabolism Module to forecast CYP450-mediated oxidation.

For instance, DFT analysis of analogous carboxamides revealed susceptibility to hydrolysis at the amide bond under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.